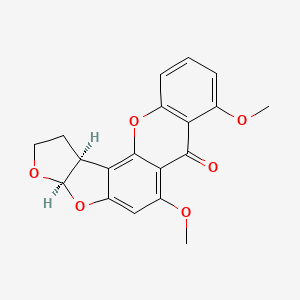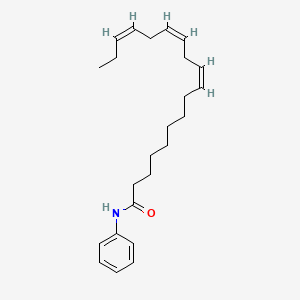
Linolenic acid anilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linolenic acid anilide is a fatty amide conjugate of alpha-linolenic acid and aniline. It is an anilide and a fatty amide. It derives from an alpha-linolenic acid.
Applications De Recherche Scientifique
Cardiovascular Health
Studies have shown that a higher intake of α-linolenic acid is associated with a reduced risk of fatal ischemic heart disease (IHD) and sudden cardiac death (SCD). For instance, a study found that women with higher intake of α-linolenic acid had a significantly lower relative risk of fatal IHD and a modest trend toward reduced risk of nonfatal myocardial infarction. This supports the hypothesis that α-linolenic acid may protect against fatal IHD and suggests that higher consumption of foods rich in α-linolenic acid may reduce the risk of fatal IHD (Hu et al., 1999). Similarly, another study indicated that dietary intake of α-linolenic acid was inversely associated with the risk of sudden cardiac death but not with other types of fatal coronary heart disease or nonfatal myocardial infarction in women (Albert et al., 2005).
Atherosclerosis and Hypertension
Research has also found that high dietary intake of linolenic acid is associated with a lower prevalence of calcified atherosclerotic plaque in coronary arteries and hypertension. For example, one study showed that consumption of dietary linolenic acid is associated with a lower prevalence of calcified atherosclerotic plaque in a dose-response fashion, indicating a potential protective effect against subclinical atherosclerosis (Djoussé et al., 2005). Another study found that dietary linolenic acid was associated with a lower prevalence of hypertension and lower systolic blood pressure, suggesting its potential role in managing and preventing hypertension (Djoussé et al., 2005).
Other Health Applications
Additional studies highlight various health benefits of linolenic acid. For instance, dietary supplementation with flaxseed oil, rich in α-linolenic acid, showed a hypotensive effect, which might contribute to its cardioprotective effect (Paschos et al., 2007). Moreover, systemic linoleic and γ-linolenic acid therapy was found to reduce ocular surface inflammation and improve dry eye symptoms, suggesting its therapeutic potential for keratoconjunctivitis sicca (Barabino et al., 2003).
Propriétés
Nom du produit |
Linolenic acid anilide |
|---|---|
Formule moléculaire |
C24H35NO |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
(9Z,12Z,15Z)-N-phenyloctadeca-9,12,15-trienamide |
InChI |
InChI=1S/C24H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22H2,1H3,(H,25,26)/b4-3-,7-6-,10-9- |
Clé InChI |
HZKAKOYDAZMSSR-PDBXOOCHSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



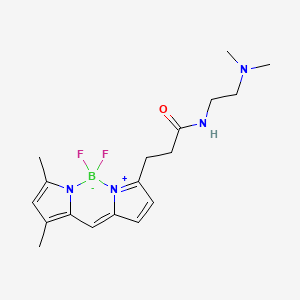
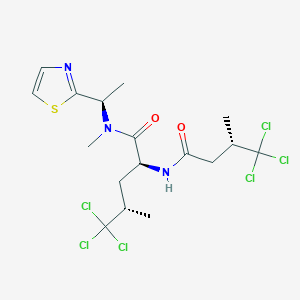
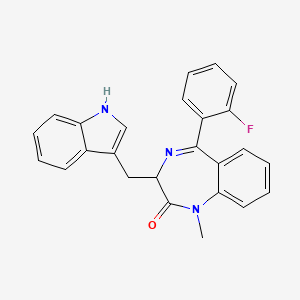
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1254833.png)
![(5R,6R)-6-[3-(Propylthio)-1,2,5-thiadiazole-4-yl]-1-azabicyclo[3.2.1]octane](/img/structure/B1254834.png)
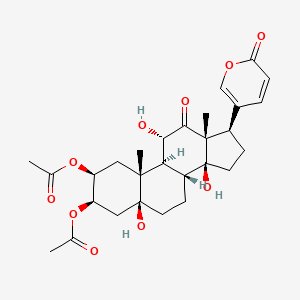

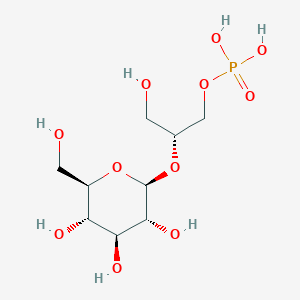

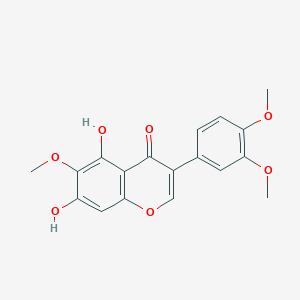
![10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1254843.png)

![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254848.png)
